

Application Notes and Protocols for N-tetradecyl-pSar25 in mRNA Vaccine Delivery

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Compound of Interest

Compound Name: **N-tetradecyl-pSar25**

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Introduction

N-tetradecyl-pSar25 is a polypeptoid-lipid conjugate featuring a C14 alkyl chain linked to a polysarcosine polymer of 25 repeating units. It serves as a hydrophilic shielding agent in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). As an alternative to conventional polyethylene glycol (PEG)-conjugated lipids, **N-tetradecyl-pSar25** offers the potential for improved transfection potency and a more favorable safety profile, mitigating concerns associated with anti-PEG antibodies.^{[1][2]} These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of **N-tetradecyl-pSar25** in the development of mRNA vaccines and therapeutics.

Core Advantages of N-tetradecyl-pSar25

Polysarcosine (pSar) lipids, such as **N-tetradecyl-pSar25**, are emerging as a promising alternative to PEGylated lipids for the "stealth" coating of LNPs.^[1] While PEGylated lipids are effective at improving circulation times, they can sometimes decrease transfection potency and elicit anti-PEG antibody responses.^{[1][2]} In contrast, pSar-based LNPs have demonstrated the potential for more robust mRNA transfection while maintaining a good safety profile.^[2]

Quantitative Data Summary

The following tables summarize the physicochemical properties and in vitro performance of LNPs formulated with **N-tetradecyl-pSar25** (referred to as C14-pSar25 in the source material) compared to other pSar lipids and a standard PEGylated lipid (ALC-0159). The data is adapted from a study by Kang et al. (2024), where pSar lipids were substituted for the PEG lipid in an ALC-0315-based LNP formulation.[2]

Table 1: Physicochemical Properties of ALC-0315-based LNPs with Various Shielding Lipids[2]

Shielding Lipid	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
C14-pSar25	> 500	-	-	-
C16-pSar25	158.3 ± 4.5	0.17 ± 0.02	92.5 ± 1.2	-1.5 ± 0.5
C18-pSar25	114.7 ± 2.1	0.13 ± 0.01	94.3 ± 0.8	-1.1 ± 0.3
DOPE-pSar25	98.5 ± 1.9	0.11 ± 0.01	95.1 ± 0.5	-0.8 ± 0.2
ALC-0159 (PEG)	85.6 ± 1.5	0.09 ± 0.01	96.2 ± 0.3	-0.5 ± 0.1

Note: In this specific study, LNPs formulated with C14-pSar25 had a hydrodynamic diameter greater than 500 nm, suggesting further optimization may be required for this specific lipid tail length in the tested formulation.[2]

Table 2: In Vitro Transfection Efficiency of ALC-0315-based LNPs in C2C12 and Hep3B cells[2]

Shielding Lipid	Relative Luminescence in C2C12 cells	Relative Luminescence in Hep3B cells
C16-pSar25	~1.2x higher than PEG	~1.5x higher than PEG
C18-pSar25	~1.5x higher than PEG	~2.0x higher than PEG
DOPE-pSar25	~2.0x higher than PEG	~2.5x higher than PEG
ALC-0159 (PEG)	Baseline	Baseline

Note: The values are presented as approximate fold-change relative to the ALC-0159 (PEG) control for illustrative purposes, based on the graphical data from the source.[2]

Experimental Protocols

Protocol 1: Formulation of N-tetradecyl-pSar25 LNPs Encapsulating mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing system, adapted from the methodology used for similar pSar lipids.[\[2\]](#)

Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- **N-tetradecyl-pSar25**
- mRNA encoding the antigen of interest
- Ethanol (200 proof)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Lipid Stock Preparation:
 - Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and **N-tetradecyl-pSar25** in ethanol.
 - Combine the lipid stock solutions in an Eppendorf tube to achieve a desired molar ratio. A common starting ratio, substituting pSar for PEG, is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:**N-tetradecyl-pSar25**).[\[2\]](#)

- mRNA Solution Preparation:
 - Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.
 - Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
 - Initiate the mixing process to allow for the self-assembly of LNPs.
- Dialysis:
 - Collect the resulting LNP solution.
 - Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
- Sterilization and Storage:
 - Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
 - Store the final LNP formulation at 4°C.

Protocol 2: In Vitro Transfection with N-tetradecyl-pSar25 LNPs

This protocol outlines a method for assessing the transfection efficiency of the formulated LNPs in a cell culture model.

Materials:

- Cell line of interest (e.g., C2C12, Hep3B, or dendritic cells)[2]

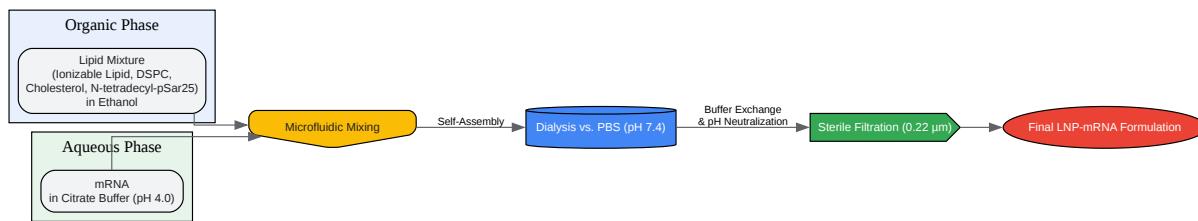
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **N-tetradecyl-pSar25** LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)
- 96-well cell culture plates
- Luciferase assay reagent (if using luciferase reporter)
- Plate reader for luminescence or fluorescence detection

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density that will result in 70-80% confluence at the time of transfection.
 - Incubate overnight at 37°C and 5% CO₂.
- Transfection:
 - On the day of transfection, remove the old medium from the cells.
 - Prepare serial dilutions of the LNP-mRNA formulation in a fresh, serum-free medium.
 - Add the diluted LNP-mRNA to the cells.
 - Incubate for 4-6 hours at 37°C.
- Post-Transfection:
 - After the incubation period, add complete medium (with serum) to the wells.
 - Incubate for an additional 24-48 hours to allow for protein expression.
- Quantification of Reporter Expression:
 - If using a luciferase reporter, lyse the cells and measure the luminescence using a luciferase assay kit according to the manufacturer's protocol.

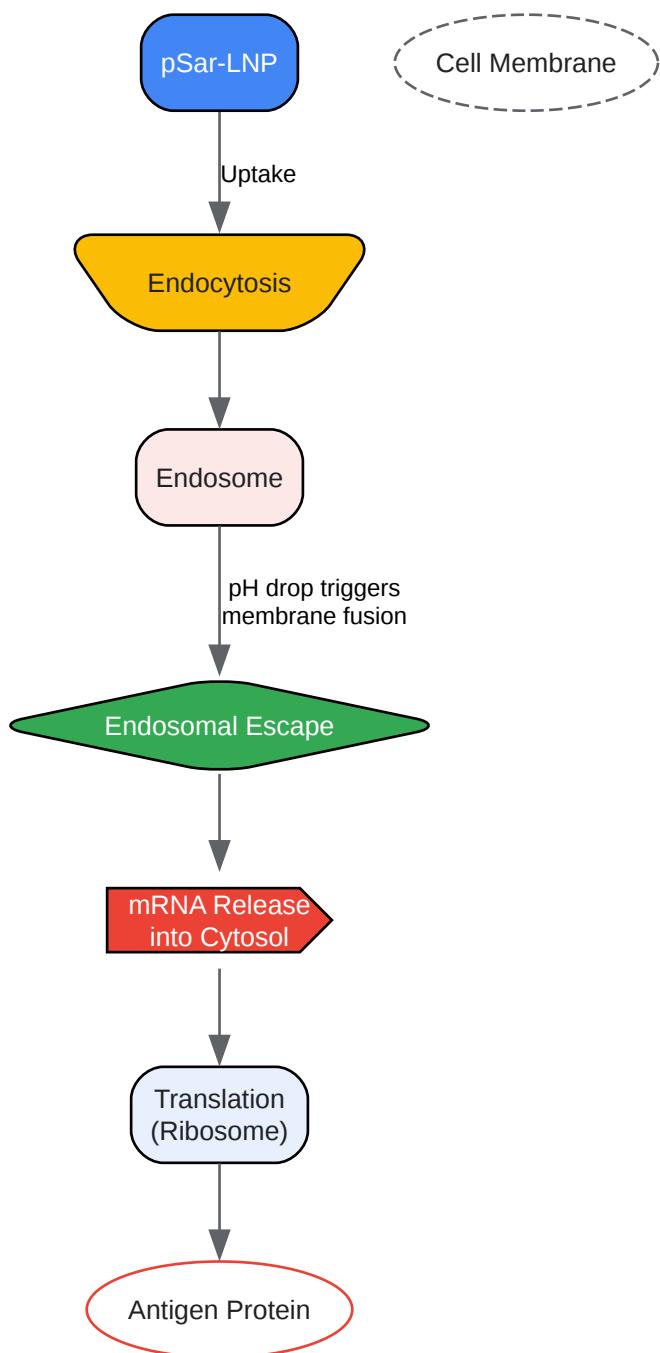
- If using a GFP reporter, measure the fluorescence using a plate reader or visualize under a fluorescence microscope.

Visualizations



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Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

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Caption: Cellular uptake and mRNA delivery pathway of pSar-LNPs.

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